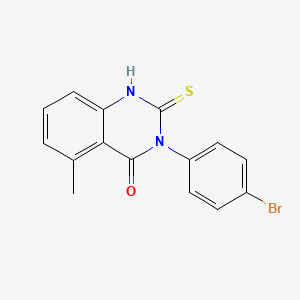

3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and potential therapeutic applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves multiple steps, starting with the reaction of 4-bromobenzene-1-carboxylic acid with thiosemicarbazide under acidic conditions The reaction mixture is then heated to facilitate the formation of the quinazolinone core

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Aplicaciones Científicas De Investigación

Potential Applications

While the provided search results do not offer specific applications of 3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, the presence of a bromine atom in similar structures suggests a potential enhancement of antimicrobial effects . Related compounds containing thiazole rings have demonstrated biological activity, including antifungal and antimicrobial properties .

Related Research

Research on related compounds shows some potential applications:

- Antimicrobial Activity: Thiazole derivatives have been evaluated for antimicrobial activity against Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (E. coli), and fungal species (C. albicans and A. niger) . Several compounds showed potency against B. subtilis and S. aureus . Phenylthiazoles with alkynyl side chains have shown activity against multidrug-resistant strains, potentially inhibiting cell wall synthesis .

- Antifungal Activity: Some thiazole compounds have shown antifungal activity comparable to ketoconazole against Candida albicans, Candida glabrata, Candida krusei, and Candida parapsilosis .

- Anti-biofilm Activity: Research indicates that the presence of a bromine atom in novel structures can enhance antimicrobial effects . One study found that certain compounds exhibited very good antibiofilm activity .

Safety Information

The search results indicate that this compound is classified as an irritant .

Suppliers

Several suppliers offer this chemical compound :

- Amadis Chemical Company Limited (China)

- Wuhan Chemwish Technology Co., Ltd (China)

- SynQuest Laboratories, Inc. (United States)

- Apollo Scientific Ltd. (United Kingdom)

- Matrix Scientific (United States)

Mecanismo De Acción

The mechanism by which 3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application, but generally, it may involve inhibition of enzyme activity or modulation of receptor signaling.

Comparación Con Compuestos Similares

3-(2-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

3-(3-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

3-(4-Bromophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Uniqueness: 3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone stands out due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The presence of the bromine atom at the 4-position and the methyl group at the 5-position contribute to its unique properties compared to other quinazolinone derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for further research and development.

Actividad Biológica

3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, with the CAS number 937601-63-3, is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, including its antibacterial, anti-inflammatory, cytotoxic, and other relevant activities.

- Molecular Formula : C15H11BrN2OS

- Molecular Weight : 347.23 g/mol

- Melting Point : 344-346°C

- Hazard Classification : Irritant (Xi)

1. Antibacterial Activity

Quinazolinones have been widely studied for their antibacterial properties. Research indicates that derivatives of quinazolinones, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| This compound | Escherichia coli | 14 |

This data suggests that the compound may be effective in treating infections caused by these pathogens .

2. Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinones has been documented in various studies. For instance, compounds similar to 3-(4-bromophenyl)-5-methyl-2-thioxo have shown promising results in reducing inflammation in animal models. In a carrageenan-induced paw edema test, several quinazolinones displayed superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

3. Cytotoxic Activity

Cytotoxicity studies have demonstrated that quinazolinone derivatives can inhibit cancer cell proliferation. Specifically, compounds targeting the epidermal growth factor receptor (EGFR) have shown potential in treating various cancers. The synthesized analogs of 3-(4-bromophenyl)-5-methyl-2-thioxo were tested against K562 leukemia cells and exhibited notable cytotoxicity with IC50 values indicating effective inhibition .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of quinazolinone derivatives including our compound revealed that modifications on the phenyl ring significantly influenced antibacterial activity. Compounds with electron-donating groups showed enhanced efficacy against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory properties of quinazolinones, it was found that specific structural features contributed to their effectiveness. The presence of halogen substituents was correlated with increased potency in reducing inflammation in vivo .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-5-methyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c1-9-3-2-4-12-13(9)14(19)18(15(20)17-12)11-7-5-10(16)6-8-11/h2-8H,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBRQFSEJIYRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=S)N(C2=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.